molecular formula C8H16N2 B178409 (2S,2'S)-2,2'-Bipyrrolidine CAS No. 124779-66-4

(2S,2'S)-2,2'-Bipyrrolidine

Cat. No.: B178409
CAS No.: 124779-66-4
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-YUMQZZPRSA-N
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Description

(2S,2’S)-2,2’-Bipyrrolidine is a chiral organic compound that consists of two pyrrolidine rings connected by a single bond. This compound is notable for its use as a chiral ligand in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The chirality of (2S,2’S)-2,2’-Bipyrrolidine makes it an important tool in the field of stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,2’S)-2,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2,2’-bipyrrole using a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of (2S,2’S)-2,2’-Bipyrrolidine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (2S,2’S)-2,2’-Bipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different derivatives depending on the reducing agent used.

    Substitution: The nitrogen atoms in the pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenated compounds or alkylating agents are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyrrolidines, which can be further utilized in various chemical syntheses.

Scientific Research Applications

(2S,2’S)-2,2’-Bipyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to influence the stereochemistry of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where control over stereochemistry is crucial.

Mechanism of Action

The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets include various transition metals, and the pathways involved often relate to the formation of chiral intermediates and products.

Comparison with Similar Compounds

    (2R,2’R)-2,2’-Bipyrrolidine: The enantiomer of (2S,2’S)-2,2’-Bipyrrolidine, used similarly in asymmetric synthesis.

    (2S,2’S)-2,2’-Bipyrrolidinebis(acetonitrile)iron(II) Hexafluoroantimonate:

Uniqueness: (2S,2’S)-2,2’-Bipyrrolidine is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in chemical reactions. Its ability to form stable complexes with transition metals and influence the outcome of asymmetric syntheses sets it apart from other similar compounds.

Properties

IUPAC Name

(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124779-66-4
Record name (S,S)-2,2'-Bipyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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